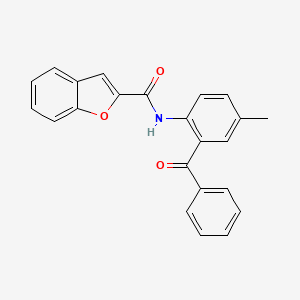

N-(2-benzoyl-4-methylphenyl)-1-benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-benzoyl-4-methylphenyl)-1-benzofuran-2-carboxamide, also known as BMF, is a chemical compound that has been extensively studied in the field of medicinal chemistry. BMF is a derivative of benzofuran, a heterocyclic aromatic compound, and is known for its potential as an anticancer agent.

Aplicaciones Científicas De Investigación

Chemoselective N-benzoylation

The chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates is a significant application in organic synthesis. This process leads to the formation of N-(2-hydroxyphenyl)benzamides, compounds of biological interest. Their formation is explained through the intermediate formation of thiourea and subsequent elimination of thiocyanic acid, indicating a method for synthesizing biologically relevant compounds (Singh, Lakhan, & Singh, 2017).

Antimicrobial Properties

The synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas have been studied for their activity against various bacterial and fungal strains. These compounds, prepared by reacting benzoyl isothiocyanate with primary aromatic amines, exhibited significant low-concentration activity against Gram-positive and Gram-negative bacteria as well as fungi (Limban, Missir, Chiriţă, Nițulescu, Cǎproiu, Chifiriuc, & Israil, 2011).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of compounds for potential radioligand applications in visualizing peripheral benzodiazepine receptors showcase another research dimension. Novel quinoline-2-carboxamide derivatives were labeled with carbon-11, indicating their potential for noninvasive assessment of peripheral benzodiazepine type receptors in vivo with positron emission tomography (Matarrese et al., 2001).

Polymer Science Applications

Controlled radical polymerization of an acrylamide containing l-phenylalanine moiety via RAFT (Reversible Addition−Fragmentation chain Transfer) demonstrates the application in polymer science. This process synthesizes homopolymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, highlighting the versatility of N-(2-benzoyl-4-methylphenyl)-1-benzofuran-2-carboxamide derivatives in materials science (Mori, Sutoh, & Endo, 2005).

Propiedades

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO3/c1-15-11-12-19(18(13-15)22(25)16-7-3-2-4-8-16)24-23(26)21-14-17-9-5-6-10-20(17)27-21/h2-14H,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKDEXUZZDLWKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-5-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2643767.png)

![2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2643770.png)

![3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2643784.png)

![3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2643786.png)

![3-(3-Chlorophenyl)-2-[(3-chlorophenyl)methyl]propanoic acid](/img/structure/B2643788.png)